molecular formula C14H20N2 B028708 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 76272-36-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B028708
CAS No.: 76272-36-1
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a benzyl group. It is known for its interesting biological activities and has been the subject of various scientific studies.

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine may interact with similar targets.

Mode of Action

The exact mode of action of 8-Benzyl-8-azabicyclo[32As it shares a core structure with tropane alkaloids , it may interact with biological targets in a similar manner

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems, which could suggest potential pathways affected by this compound.

Result of Action

The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . Another method involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on the desired enantiomeric purity and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products:

    Oxidation: N-oxides of the compound.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific benzyl group and amine functionality, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (230 mg, 0.999 mmol) in tetrahydrofuran (4 ml) was added dropwise to a suspension of lithium aluminum hydride (152 mg, 4.01 mmol) in tetrahydrofuran (3 ml) at room temperature, and the resulting mixture was refluxed for 8 hours. The reaction mixture was cooled on an ice-water bath, and water (0.2 ml), a 2N-aqueous sodium hydroxide solution (0.4 ml) and water (0.2 ml) were added thereto in that order and stirred. Subsequently, the resulting mixture was filtered and the solvent of the filtrate was distilled off to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (246 mg) containing a small amount of impurities.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3.9 g (16.9 mmol) 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime was added 3.5 g of sodium in 200 ml of pentanol by portion over 1 hr. The mixture was refluxed for 3 hrs and cooled to ambient temperature. The reaction mixture was quenched with water and extracted with 6 N HCl. The aqueous layer was basified using NaOH pellets and extracted with EtOAc. The organic layer was dried over magnesium sulfate and the solvent was removed to afford 2.9 g (80%) of crude product as a brown oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of oxime 99 (7.65 g, 33 mmol) in 1-pentanol (130 mL) at 120° C., was added sodium metal (7.6 g, 0.33 mol, 10.0 equiv) portionwise over 2 h. The mixture was stirred and heated under reflux conditions for 5 h, then was cooled to 5° C. The reaction mixture was slowly acidified with 6M HCl to a pH of 2 then was further extracted with 6M HCl (3×100 mL). The aqueous layer was gradually made basic by the addition of 5M NaOH to a pH of 10. The resulting aqueous solution was extracted with EtOAc (3×100 mL) and the combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the crude material via column chromatography (5-10% MeOH/CH2Cl2) afforded pure 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine 100 as a solid (2.60 g, 36%).
Name
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
Reactant of Route 3
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
Reactant of Route 4
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
Reactant of Route 6
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.